molecular formula C16H12FN3OS2 B11552995 2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide

Cat. No.: B11552995
M. Wt: 345.4 g/mol
InChI Key: ABBFCVLCIVOBIC-GIJQJNRQSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole with a suitable thiol reagent.

    Formation of Acetohydrazide: The acetohydrazide moiety is formed by reacting acetic acid hydrazide with the intermediate compound.

    Condensation Reaction: Finally, the condensation of the acetohydrazide with 4-fluorobenzaldehyde under acidic or basic conditions yields the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique structural features could make it useful in the design of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide depends on its specific application:

    Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    Biological Studies: It may bind to proteins or nucleic acids, altering their function and providing insights into their biological roles.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(4-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of both a benzothiazole ring and a fluorophenyl group, which confer distinct electronic and steric properties. These features may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H12FN3OS2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H12FN3OS2/c17-12-7-5-11(6-8-12)9-18-20-15(21)10-22-16-19-13-3-1-2-4-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+

InChI Key

ABBFCVLCIVOBIC-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

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